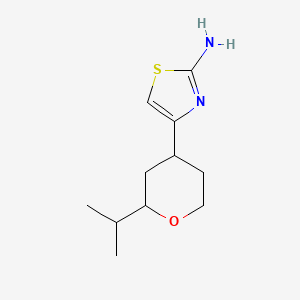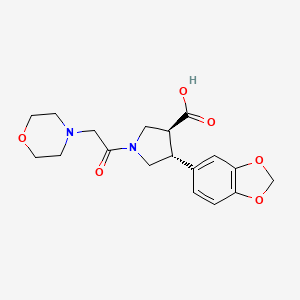
9-isobutyl-9H-carbazole
Overview
Description
9-isobutyl-9H-carbazole is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 223.136099547 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optical Characterization
9-isobutyl-9H-carbazole derivatives are synthesized and characterized for their structural and optical properties. The derivatives display broad and complex photoluminescence (PL) spectra, making them potential candidates for active emissive layers in organic light emitting diodes (Çiçek et al., 2018).
Medicinal Chemistry and Natural Products
9H-carbazole derivatives demonstrate a wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. This makes them significant in medicinal chemistry (Tsutsumi, Gündisch, & Sun, 2016).
Biotransformation by Bacteria
The bacterium Ralstonia sp. strain SBUG 290 has been used to study the biotransformation of 9H-carbazole derivatives. This research explores the metabolism and transformation of these compounds, offering insights into environmental and pharmacological applications (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Antimicrobial Activities
9H-carbazole derivatives have been investigated for their antimicrobial properties. The research focuses on synthesizing new heterocyclic derivatives and testing them as potential antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Electrochemical Synthesis of Polymers
This compound has been used in the synthesis of new conjugated polymers. These polymers, with applications in electrochemical devices, exhibit properties like reversible electrochromic behavior and tunable band gap values (Oguztürk, Tirkeş, & Önal, 2015).
Applications in Organic Light-Emitting Diodes (OLEDs)
Carbazole-based materials, including this compound derivatives, have been studied for their potential as host materials in organic blue electrophosphorescence. These materials show high triplet energies and superior electrochemical stability, essential for OLED applications (Tsai et al., 2009).
Thermoresponsive and Fluorescent Polymers
This compound has been utilized in the synthesis of fluorescent, thermoresponsive copolymers with applications in various fields including material science and medicine (Lessard, Ling, & Maríc, 2012).
Anti-HIV Activity
Certain derivatives of 9H-carbazole, specifically chloro-1,4-dimethyl-9H-carbazole, have shown promising anti-HIV activity. This opens avenues for the development of new drugs for HIV prevention and treatment (Saturnino et al., 2018).
Free Radical Scavenging
Carbazole derivatives have been synthesized and evaluated for their free radical scavenging activities. This research contributes to the development of antioxidants for pharmaceutical and cosmetic applications (Naik, Kumar, & Swetha, 2010).
Safety and Hazards
According to the safety data sheet, 9-isobutyl-9H-carbazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
Carbazole derivatives have been attracting interest due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Future research may focus on further exploring these applications and developing new synthesis methods for carbazole derivatives .
Properties
IUPAC Name |
9-(2-methylpropyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-12(2)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUNPBIGSDTGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

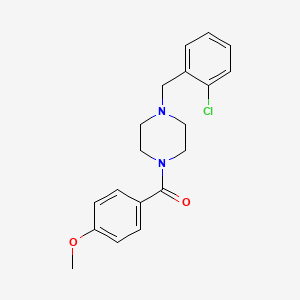
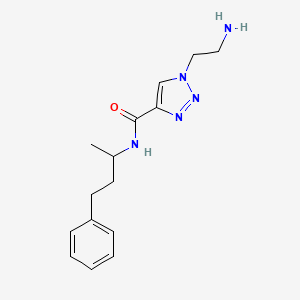
![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)
![4-{[(5-methyl-2-furyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593111.png)
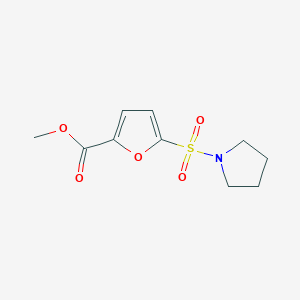
![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)
![2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)
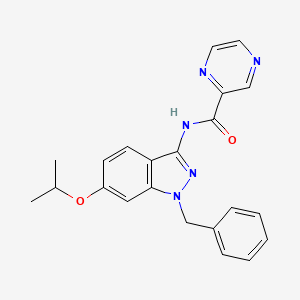
![4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5593153.png)
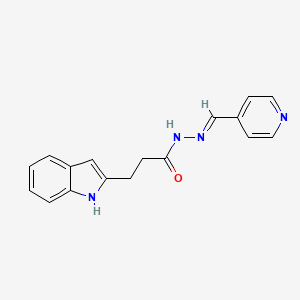
![3-(1H-imidazol-2-yl)-1-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperidine](/img/structure/B5593167.png)
